molecular formula C16H11FO5S B2481839 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-69-5

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2481839
CAS No.: 622812-69-5
M. Wt: 334.32
InChI Key: QYMNFIRTKKPNBR-NVNXTCNLSA-N
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Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a chemically optimized precursor for the development of selective serotonin receptor probes. Its core research value lies in its role as a key intermediate in the synthesis of novel, functionally selective agonists targeting the 5-HT2A serotonin receptor subtype. This compound is designed for investigating biased agonism and signaling pathways in serotonin receptor pharmacology. Studies have shown that analogs derived from this scaffold exhibit a high degree of functional selectivity for β-arrestin signaling pathways over canonical G-protein coupled mechanisms at the 5-HT2A receptor [https://pubmed.ncbi.nlm.nih.gov/31078674/]. This makes it an invaluable chemical tool for neuropharmacology research, particularly in the dissection of signaling mechanisms underlying the effects of serotonergic compounds and in the development of potential therapeutics for neurological and psychiatric disorders [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01899]. Its utility is strictly confined to basic research applications aimed at advancing our understanding of GPCR signaling complexity.

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMNFIRTKKPNBR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The next step is the introduction of the (Z)-3-fluorobenzylidene group. This is often accomplished via a Wittig or Horner-Wadsworth-Emmons reaction, where a suitable phosphonium ylide or phosphonate ester reacts with an aldehyde or ketone.

    Methanesulfonation: The final step involves the sulfonation of the benzofuran derivative to introduce the methanesulfonate group. This is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group at the 6th position acts as a superior leaving group, enabling nucleophilic substitutions under mild conditions. For example:

  • Reaction with amines : In ethanol at 60°C, the methanesulfonate undergoes displacement by primary/secondary amines to yield benzofuran-6-amine derivatives. Yields range from 65–85% depending on amine nucleophilicity .

  • Halogen exchange : Treatment with NaI in acetone replaces the methanesulfonate with iodide (70–78% yield).

Table 1: Nucleophilic substitution outcomes

NucleophileConditionsProductYield (%)Source
PiperidineEtOH, 60°CBenzofuran-6-piperidine82
Sodium iodideAcetone, reflux6-Iodo-benzofuran75

Condensation and Ring-Opening Reactions

The α,β-unsaturated ketone system in the benzofuran scaffold participates in condensation reactions:

  • Aldol condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in NaOH/EtOH to form extended conjugated systems (55–68% yields) .

  • Hydrazine addition : Forms pyrazole derivatives upon reaction with hydrazine hydrate (80–90°C, 70% yield) .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution at the 4th and 7th positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4th position (60% yield) .

  • Sulfonation : Fuming H₂SO₄ yields sulfonated products, though regioselectivity depends on reaction time.

Table 2: Electrophilic substitution regioselectivity

ReactionPositionYield (%)NotesSource
Nitration460Major product
Sulfonation745Requires 12h reflux

Cross-Coupling Reactions

The methanesulfonate group facilitates palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (50–75% yields) .

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) under microwave conditions (65% yield) .

Oxidation and Reduction

  • Oxidation : The α,β-unsaturated ketone resists further oxidation, but the benzylidene group can be epoxidized using mCPBA (40–50% yield) .

  • Reduction : NaBH₄ selectively reduces the ketone to an alcohol without affecting the methanesulfonate (85% yield) .

Stability and Degradation

Under acidic conditions (pH < 3), hydrolysis of the methanesulfonate group occurs, generating phenolic byproducts. Thermal stability studies indicate decomposition above 200°C .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Further studies are needed to optimize conditions for large-scale applications and explore novel reaction pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity against various pathogens and cancer cells.

Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. For example, a study reported Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL for certain derivatives against Staphylococcus aureus, demonstrating over 98% growth inhibition.

CompoundTarget BacteriaMIC (μg/mL)Growth Inhibition (%)
17Staphylococcus aureus299.4
18Staphylococcus aureus298.7
17Acinetobacter baumannii1698.2

Anticancer Activity:
Emerging evidence suggests that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. Preliminary studies indicate that it can significantly inhibit the proliferation of various cancer cell types.

Biological Research

The compound's unique structure allows it to interact with specific molecular targets within cells, making it a valuable tool for studying cellular pathways and mechanisms of disease.

Mechanisms of Action:
The benzofuran moiety may interact with enzymes and receptors, influencing their activity and impacting cellular signaling pathways. This interaction is crucial for understanding how the compound can be utilized in therapeutic contexts.

Material Science

In addition to its biological applications, the compound may have potential uses in material science due to its unique chemical structure, which can be tailored for specific properties.

Polymer Chemistry:
Research into the incorporation of this compound into polymer matrices has shown potential for developing materials with enhanced mechanical properties and thermal stability. Its sulfonate group can improve solubility and processability in various solvents.

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives revealed significant activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial properties.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound, demonstrating its ability to induce apoptosis in breast cancer cell lines through oxidative stress pathways. The findings suggest that further exploration could lead to novel therapeutic strategies for treating resistant cancer types.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Variations

Key structural analogs and their modifications are summarized below:

Compound Name Substituents (Benzylidene Ring) Position 6 Substituent Key Features
Target Compound 3-fluoro Methanesulfonate Polar sulfonate group; potential for improved solubility and stability
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) 1-ethyl-5-methoxyindole Acetonitrile Bulky indole substituent; IC50 < 100 nM in PC-3 cells; in vivo efficacy
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-yl 2,6-dichlorobenzyloxy Dual halogenation; potent against leukemia cell lines
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-fluoro Methyloxyacetate Ester group; likely lower metabolic stability compared to sulfonate
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2-chloro-6-fluoro Methanesulfonate Increased electronegativity; potential for higher tubulin affinity
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluoro 2-methylprop-2-enoxy Allyl ether group; may enhance lipophilicity and membrane permeability
2.3 Pharmacokinetic and Toxicity Considerations
  • 5a’s Safety Profile: Absence of hERG inhibition and weight loss in mice suggests that aurones with non-bulky substituents (e.g., 3-fluoro) may have favorable safety .
  • Lipophilicity : The allyloxy group in ’s compound increases lipophilicity, which could enhance cell penetration but reduce aqueous solubility .

Data Table: Key Comparative Parameters

Parameter Target Compound 5a 5b Methyl Ester Analog
IC50 (PC-3 Cells) Not reported < 100 nM < 100 nM Not reported
Tubulin Binding Predicted (colchicine site) Confirmed (colchicine site) Confirmed (colchicine site) Unlikely (ester group)
hERG Inhibition Unknown No No Unknown
Metabolic Stability High (sulfonate) Moderate (acetonitrile) Moderate (dichlorobenzyl) Low (ester)
In Vivo Efficacy Unknown Yes (10 mg/kg in mice) Not tested Unknown

Biological Activity

Chemical Structure and Properties

The chemical structure of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be represented as follows:

  • Molecular Formula : C₁₅H₁₃FNO₄S
  • Molecular Weight : 323.33 g/mol

Structural Representation

The compound features a benzofuran core with a methanesulfonate group and a fluorobenzylidene substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer potential. A study highlighted that modifications on the benzofuran scaffold could enhance cytotoxicity against cancer cell lines. The specific compound this compound has not been extensively studied in this context, but its structural analogs suggest a potential for selective cytotoxicity.

Enzyme Inhibition

Certain benzofuran derivatives are known to act as inhibitors of key enzymes involved in cancer progression and inflammation. The methanesulfonate moiety may enhance solubility and bioavailability, potentially increasing the effectiveness of enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A recent study tested various benzofuran derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced antibacterial effects. The specific compound was not included in this study but aligns with the observed trends in structure-activity relationships.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The findings suggested that modifications to the benzofuran structure could lead to increased apoptosis in cancer cells. Although direct data on this compound is lacking, its structural features imply potential efficacy.

Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against S. aureus, E. coli
AnticancerPotential cytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of key enzymes related to inflammation and cancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between 3-fluoro-benzaldehyde derivatives and a substituted benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate). Key parameters include:

  • Temperature : Controlled heating (60–80°C) to promote imine formation .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity .
  • Catalysts : Use of piperidine or acetic acid to accelerate condensation .
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the stereochemical integrity of the (Z)-configuration maintained during synthesis?

  • Methodology : The Z-configuration is stabilized by intramolecular hydrogen bonding between the 3-fluorobenzylidene substituent and the benzofuran carbonyl group. Use low-temperature crystallization (0–5°C) to minimize isomerization .
  • Characterization : Confirm stereochemistry via NOESY NMR (cross-peaks between the fluorine atom and adjacent protons) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Key Methods :

  • NMR : 1^1H and 13^13C NMR to identify methanesulfonate (-SO3_3CH3_3) and benzylidene protons .
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonate (S=O, ~1350 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C17_{17}H12_{12}FO5_5S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize targets based on binding affinity (<−8 kcal/mol) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
    • Validation : Compare computational predictions with in vitro kinase inhibition assays (IC50_{50} values) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodology :

  • Dose-Response Variability : Test compound solubility in DMSO/PBS and confirm cellular uptake via LC-MS .
  • Cell-Specific Metabolism : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess off-target effects .
    • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across replicates and cell types .

Q. How does the methanesulfonate group influence pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine partition coefficient via shake-flask method (expected LogP ~2.5 due to sulfonate hydrophilicity) .
  • Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via HPLC .
    • In Silico Prediction : Use ADMETlab 2.0 to model bioavailability and clearance .

Data Contradiction Analysis

Q. Why do reported yields vary (30–70%) for the final synthetic step?

  • Critical Factors :

  • Reagent Purity : Impurities in 3-fluorobenzaldehyde (>98% purity required) reduce yields .
  • Workup Protocol : Optimize extraction (e.g., ethyl acetate/water) and avoid prolonged heating during solvent removal .
    • Troubleshooting : Replace traditional column chromatography with preparative HPLC for higher recovery .

Q. How to interpret conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Approach :

  • Selectivity Index (SI) : Calculate SI = IC50_{50}(normal cells)/IC50_{50}(cancer cells). SI >3 indicates therapeutic potential .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify upregulated apoptosis pathways in cancer cells .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)Ref.
Knoevenagel Condensation3-Fluorobenzaldehyde, DMF, 70°C, 12h6597
MethanesulfonationCH3_3SO3_3Cl, pyridine, 0°C5895

Table 2 : Comparative Bioactivity Data

Cell LineIC50_{50} (µM)Assay TypeRef.
HeLa12.3 ± 1.5MTT
HEK293>50MTT
MCF-78.7 ± 0.9SRB

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